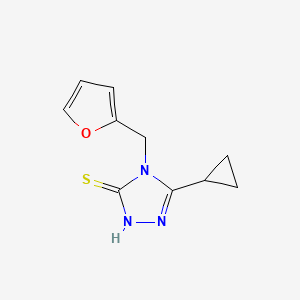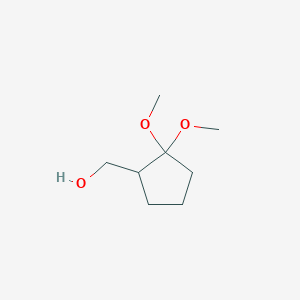![molecular formula C13H24N2O2 B2662176 tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1307254-45-0](/img/structure/B2662176.png)
tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains a tert-butyl group, a bicyclic structure, a methylamino group, and a carboxylate group. The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The bicyclic structure is a type of cyclic compound with two rings . The methylamino group consists of a nitrogen atom bonded to a methyl group and the carboxylate group is a deprotonated form of a carboxylic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic structure, followed by the addition of the tert-butyl, methylamino, and carboxylate groups. The tert-butyl group is often added using tert-butyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure. The tert-butyl group would likely cause some steric hindrance, potentially affecting the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The tert-butyl group is known for its unique reactivity pattern due to the crowdedness around the carbon atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the carboxylate group could make the compound polar and potentially capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Research has been conducted on compounds similar to "tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate," exploring their synthesis and molecular structures. For instance, studies on compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been conducted, where these compounds were synthesized as cyclic amino acid esters through intramolecular lactonization reactions. These compounds were characterized using NMR spectroscopy, high-resolution mass spectrometry, and their structures were determined via single crystal X-ray diffraction analysis, demonstrating their complex bicyclic structures that include lactone and piperidine moieties (Moriguchi et al., 2014).
Asymmetric Synthesis
Asymmetric synthesis is another area of application, where compounds related to "this compound" are synthesized to explore their potential in creating enantiomerically pure substances. This process involves synthesizing chiral cyclic amino acid esters without using chiral catalysts or enzymes, which is crucial for producing compounds with specific stereochemical configurations (Moriguchi et al., 2014).
Novel Synthesis Methods
Innovative synthesis methods for related compounds, such as ring-closing iodoamination, have been developed. These methods provide access to compounds like (+)-pseudococaine hydrochloride, showcasing the potential for synthesizing complex molecules from simpler precursors for applications in medicinal chemistry and drug development (Brock et al., 2012).
Chemical Reactivity and Transformations
Studies have also been conducted on the chemical reactivity and transformations of related compounds, exploring their potential in various chemical reactions. For example, the acid-catalyzed rearrangement of aziridines derived from similar compounds into protected amines has been investigated, which is important for understanding the reactivity and potential applications of these compounds in synthetic chemistry (Nativi et al., 1989).
Propiedades
IUPAC Name |
tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-6-11(15)8-9(7-10)14-4/h9-11,14H,5-8H2,1-4H3/t9?,10-,11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRGSCNPWBJQCH-FGWVZKOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2662096.png)
![N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2662097.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid](/img/structure/B2662101.png)

![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)


![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662110.png)

![2-chloro-4-{5-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline-1-carbonyl}pyridine](/img/structure/B2662113.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)

